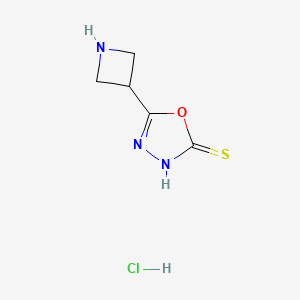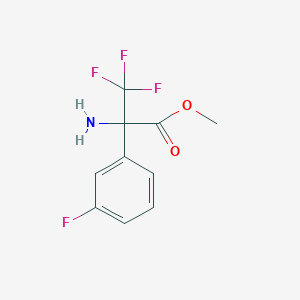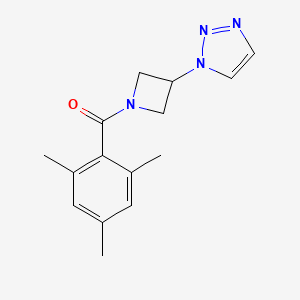
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It also contains an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms. The mesityl group is a trisubstituted phenyl ring, which is a common moiety in organic chemistry .
Molecular Structure Analysis
The 1,2,3-triazole ring is a heterocycle, meaning it contains atoms of at least two different elements. This can have significant effects on the compound’s reactivity and properties . The azetidine ring is a strained ring due to its small size, which can also affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. Generally, heterocyclic compounds like this one can have interesting electronic properties due to the presence of different types of atoms in the ring .科学的研究の応用
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their versatile properties. The compound may serve as a scaffold for designing novel drugs. Researchers explore its potential as an anticonvulsant, antibiotic, or anticancer agent .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, including click chemistry approaches. The compound’s synthetic accessibility contributes to its utility in organic synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer chemistry. Their incorporation into polymer backbones can enhance material properties, such as stability, solubility, and mechanical strength. Researchers investigate their role in designing functional polymers .
Supramolecular Chemistry
Supramolecular assemblies based on 1,2,3-triazoles exhibit interesting host-guest interactions. These assemblies can be used for drug delivery, sensing, and catalysis. The compound’s triazole moiety contributes to its supramolecular behavior .
Bioconjugation
Researchers utilize 1,2,3-triazoles for bioconjugation purposes. The compound can serve as a linker to attach biomolecules (e.g., proteins, peptides) to surfaces or other molecules. Its stability and compatibility with biological systems make it valuable in this context .
Fluorescent Imaging
Fluorescent probes containing 1,2,3-triazole motifs enable cellular imaging. These probes selectively bind to specific targets, aiding in visualizing cellular processes. The compound’s fluorescent properties make it a candidate for imaging applications .
作用機序
将来の方向性
特性
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-6-11(2)14(12(3)7-10)15(20)18-8-13(9-18)19-5-4-16-17-19/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBYHZDYZLVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)N3C=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
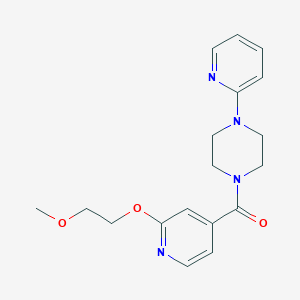

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
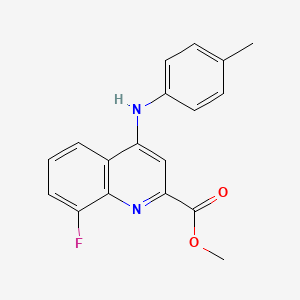
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
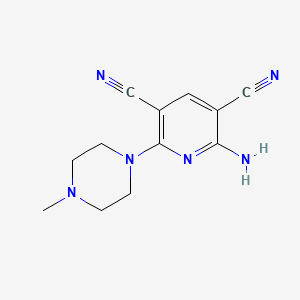
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
